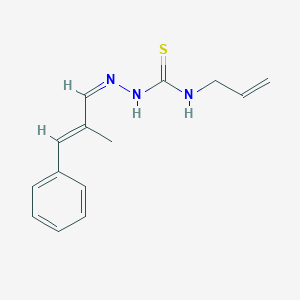
N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid, also known as 'APTP', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APTP is a thiosemicarbazone derivative that possesses a unique structure that makes it a promising candidate for numerous applications. In
Mécanisme D'action
The mechanism of action of APTP is not fully understood. However, studies have shown that APTP can chelate metal ions, which can lead to the production of reactive oxygen species (ROS). ROS can cause oxidative stress, which can induce apoptosis in cancer cells. APTP has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to the suppression of cell proliferation.
Biochemical and physiological effects:
APTP has been shown to have various biochemical and physiological effects. Studies have shown that APTP can induce apoptosis in cancer cells by activating the caspase pathway. APTP has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, APTP has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using APTP in lab experiments is its high affinity for metal ions. This makes it a valuable tool for studying metal homeostasis and toxicity in living organisms. APTP is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using APTP is its potential toxicity. APTP has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the study of APTP. One direction is the development of APTP-based drugs for the treatment of cancer. Studies have shown that APTP has anticancer properties, and further research could lead to the development of effective cancer treatments. Another direction is the study of APTP's potential as a chelator for metal ions in living organisms. APTP could be used to study metal homeostasis and toxicity in various organisms, including humans. Finally, further research could be conducted to better understand the mechanism of action of APTP and its potential applications in various fields.
In conclusion, APTP is a promising chemical compound that has potential applications in various scientific research fields. Its unique structure and properties make it a valuable tool for studying metal homeostasis, toxicity, and potential anticancer properties. Further research is needed to fully understand the mechanism of action of APTP and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of APTP involves the reaction of thiosemicarbazide with 2-methyl-3-phenyl-2-propenal in the presence of allyl bromide. The reaction yields APTP as a yellow solid, which is then purified by recrystallization. The synthesis of APTP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
APTP has shown potential in various scientific research applications. One of its most promising applications is its use as a chelator for metal ions. APTP has a high affinity for metal ions such as copper, iron, and zinc, making it a valuable tool for studying metal homeostasis and toxicity in living organisms. APTP has also been studied for its potential as an anticancer agent. Studies have shown that APTP can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Propriétés
Nom du produit |
N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid |
|---|---|
Formule moléculaire |
C14H17N3S |
Poids moléculaire |
259.37 g/mol |
Nom IUPAC |
1-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H17N3S/c1-3-9-15-14(18)17-16-11-12(2)10-13-7-5-4-6-8-13/h3-8,10-11H,1,9H2,2H3,(H2,15,17,18)/b12-10+,16-11- |
Clé InChI |
LSWPFDHVRAEICP-YPKRTGEASA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=N\NC(=S)NCC=C |
SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=S)NCC=C |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxy-3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B254876.png)
![1-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254878.png)
![6-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254881.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254889.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254892.png)